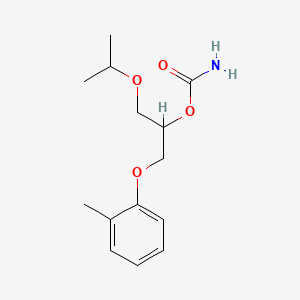
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as pesticides, as well as in the pharmaceutical industry for their medicinal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate typically involves the reaction of 1-isopropoxy-3-(o-tolyloxy)-2-propanol with a carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at low temperatures (0-5°C) to control the reaction rate.
Catalyst/Base: Use of bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Large-scale reactors: To handle bulk quantities.
Continuous flow systems: For efficient and consistent production.
Purification steps: Including crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate can undergo several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions might yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of primary or secondary alcohols.
Substitution: Various substituted carbamates or other derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development for its pharmacological properties.
Industry: Use in the formulation of pesticides or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, possibly inhibiting or activating certain processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Isopropoxy-3-(p-tolyloxy)-2-propanol carbamate
- 1-Isopropoxy-3-(m-tolyloxy)-2-propanol carbamate
- 1-Isopropoxy-3-(phenoxy)-2-propanol carbamate
Uniqueness
1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate is unique due to its specific structural configuration, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
64059-09-2 |
|---|---|
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
[1-(2-methylphenoxy)-3-propan-2-yloxypropan-2-yl] carbamate |
InChI |
InChI=1S/C14H21NO4/c1-10(2)17-8-12(19-14(15)16)9-18-13-7-5-4-6-11(13)3/h4-7,10,12H,8-9H2,1-3H3,(H2,15,16) |
Clé InChI |
DZJTUNPUCLMFDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(COC(C)C)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


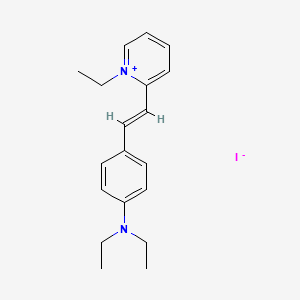
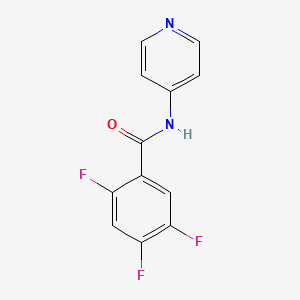


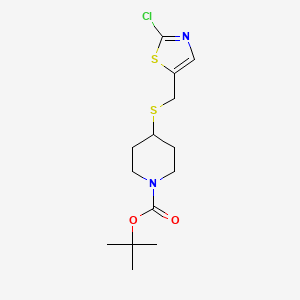

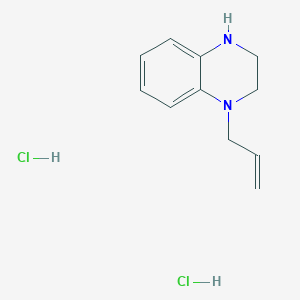
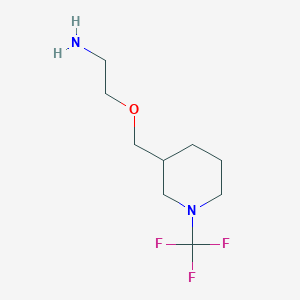
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
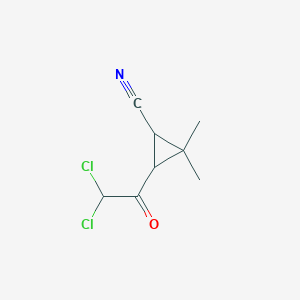
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

